3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid
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Overview
Description
3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with dimethyl groups and a pyridinylmethoxy group. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with 4-(bromomethyl)pyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion of the benzoic acid attacks the bromomethyl group of the pyridine, resulting in the formation of the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridinylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of 3,5-dimethyl-4-(pyridin-4-ylmethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The pyridinylmethoxy group may play a crucial role in binding to these targets, while the benzoic acid core provides structural stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(pyridin-3-ylmethoxy)benzoic acid: Similar structure but with the pyridinylmethoxy group at a different position.
3,5-Bis(pyridin-4-ylmethoxy)benzoic acid: Contains two pyridinylmethoxy groups instead of one.
Uniqueness
3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3,5-dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO3/c1-10-7-13(15(17)18)8-11(2)14(10)19-9-12-3-5-16-6-4-12/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
OOXJVUZFSILJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=NC=C2)C)C(=O)O |
Origin of Product |
United States |
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